N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-methylcyclohexanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amino group of 3-chloro-4-fluoroaniline and the carboxyl group of 4-methylcyclohexanecarboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring, while oxidation or reduction could modify the functional groups present in the compound.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound may serve as a tool for studying biological pathways and mechanisms, especially those involving protein-ligand interactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
- N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its combination of a chloro-fluorophenyl group with a leucinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H28ClFN2O2 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluoroanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H28ClFN2O2/c1-12(2)10-18(24-19(25)14-6-4-13(3)5-7-14)20(26)23-15-8-9-17(22)16(21)11-15/h8-9,11-14,18H,4-7,10H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
UGVNAEDCYYSTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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